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Compound of Interest

Compound Name: Jacaranone

Cat. No.: B1672724

Introduction

Jacaranone, a naturally occurring quinonoid, has garnered significant interest within the
scientific community due to its presence in various plant species, including those of the
Jacaranda and Senecio genera, and its potential biological activities.[1][2] The structural
elucidation and unambiguous identification of Jacaranone are paramount for further research
into its pharmacological properties and potential applications in drug development. This
document provides detailed application notes and experimental protocols for the spectroscopic
analysis of Jacaranone using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry
(MS), two powerful analytical techniques for the characterization of natural products.

Molecular Structure:

o |[UPAC Name: methyl 2-(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate[3]
e Molecular Formula: CoH1004[3]

e Molecular Weight: 182.17 g/mol [3]

Spectroscopic Data

The following tables summarize the key spectroscopic data for Jacaranone, compiled from
existing literature. These values serve as a reference for the identification and characterization
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of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is an essential technique for determining the precise molecular structure of
organic compounds in solution. The following tables provide the *H and 3C NMR chemical
shifts for Jacaranone, typically recorded in deuterated chloroform (CDClI3).

Table 1: *H NMR Spectroscopic Data for Jacaranone (in CDClIs)

Chemical Shift () o Coupling Constant
Proton Multiplicity
ppm (J) Hz
H-2, H-6 6.85 d 10.2
H-3, H-5 6.25 d 10.2
-CHa- 2.80 S
-OCHs 3.70 S
-OH ~4.0 (broad s) s

Note: The chemical shift of the hydroxyl proton (-OH) can be variable and is dependent on
concentration and temperature.

Table 2: 13C NMR Spectroscopic Data for Jacaranone (in CDClIs)
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Carbon Chemical Shift (6) ppm
C-1 85.1

C-2,C-6 145.2

C-3,C-5 128.8

C-14 186.5

-CH2- 45.5

-C=0 (ester) 171.0

-OCHs 52.5

Mass Spectrometry (MS) Data

Mass spectrometry is a powerful analytical technique used to determine the molecular weight
and elemental composition of a compound, as well as to gain structural information through

fragmentation analysis.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for Jacaranone

lon Calculated m/z Observed m/z
[M+H]* 183.0652 183.0650
[M+Na]* 205.0471 205.0469

Table 4: Key Mass Fragmentation Data for Jacaranone (Electron lonization - EIl)
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miz Proposed Fragment
182 M]*

151 [M - OCHs]*

123 [M - COOCHs]*

95 [M - COOCHs - COJ*
67 [CsH30]*

Experimental Protocols

The following are detailed protocols for the spectroscopic analysis of Jacaranone. These
protocols are intended as a guide and may require optimization based on the specific
instrumentation and experimental conditions.

NMR Spectroscopy Protocol

1. Sample Preparation:

o Accurately weigh 5-10 mg of purified Jacaranone.

» Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCls). For
guantitative NMR (gNMR), a known amount of an internal standard should be added.

o Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Parameters (500 MHz Spectrometer):

e 1H NMR:

o Pulse Program: Standard single-pulse experiment (e.g., zg30).
e Number of Scans: 16-64.

o Relaxation Delay (D1): 1-2 seconds.

e Acquisition Time: 2-4 seconds.

e Spectral Width: 12-15 ppm.

e 13C NMR:

o Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30).
e Number of Scans: 1024-4096.

o Relaxation Delay (D1): 2-5 seconds.

e Acquisition Time: 1-2 seconds.
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o Spectral Width: 200-240 ppm.

¢ 2D NMR (COSY, HSQC, HMBC):

o Utilize standard pulse programs provided by the spectrometer manufacturer.

o Optimize parameters such as the number of increments and acquisition times to achieve
desired resolution.

3. Data Processing:

o Apply Fourier transformation to the acquired Free Induction Decay (FID).

o Phase correct the resulting spectrum.

» Calibrate the chemical shift scale using the residual solvent peak (CDCls: 8H = 7.26 ppm, 6C
=77.16 ppm).

« Integrate the signals in the *H NMR spectrum.

e Analyze the 1D and 2D spectra to assign all proton and carbon signals and confirm the
structure of Jacaranone.

Mass Spectrometry Protocol (LC-MS/MS)

1. Sample Preparation:

» Prepare a stock solution of Jacaranone in a suitable solvent (e.g., methanol or acetonitrile)
at a concentration of 1 mg/mL.

¢ Dilute the stock solution to a working concentration of 1-10 pg/mL using the initial mobile
phase composition.

2. Liquid Chromatography (LC) Parameters:

e Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 pm).

» Mobile Phase A: Water with 0.1% formic acid.

o Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

o Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a
high percentage over 10-15 minutes, hold for a few minutes, and then return to the initial
conditions for re-equilibration.

e Flow Rate: 0.2-0.4 mL/min.

« Injection Volume: 1-5 pL.

3. Mass Spectrometry (MS) Parameters (ESI-QTOF or Orbitrap):

« lonization Mode: Electrospray lonization (ESI) in both positive and negative modes.
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e Capillary Voltage: 3.5-4.5 kV.

e Gas Temperature: 300-350 °C.

e Gas Flow: 8-12 L/min.

e Mass Range: m/z 50-500.

e Fragmentation (MS/MS): Use Collision-Induced Dissociation (CID) with varying collision
energies (e.g., 10-40 eV) to obtain fragmentation patterns.

4. Data Analysis:

o Extract the mass spectra for the chromatographic peak corresponding to Jacaranone.

» Determine the accurate mass of the molecular ion and calculate the elemental composition.

e Analyze the MS/MS fragmentation pattern to confirm the structure of Jacaranone by
identifying characteristic neutral losses and fragment ions.

Visualizations

The following diagrams illustrate the experimental workflow and a proposed mass spectrometry
fragmentation pathway for Jacaranone.
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Caption: Experimental workflow for the spectroscopic analysis of Jacaranone.
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Caption: Proposed ESI-MS/MS fragmentation pathway for Jacaranone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Spectroscopic Analysis of Jacaranone: Application
Notes and Protocols for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1672724#spectroscopic-analysis-of-jacaranone-
using-nmr-and-mass-spectrometry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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